![molecular formula C13H8ClF3N2O4S B12596406 Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-85-2](/img/structure/B12596406.png)
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound with significant applications in various fields It is characterized by the presence of a benzenesulfonamide group, a chloro substituent, a nitro group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid. The reaction mass is heated to 100°C and maintained for 6 hours before cooling to ambient temperature. The mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours. After warming to 23°C and stirring for an additional 2 hours, the reaction mixture is filtered, and the solid product is washed and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme functions and metabolic pathways.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to disrupted cellular processes, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancerous tissues .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but lacks the trifluoromethylphenyl group.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in its applications compared to other similar compounds .
Properties
CAS No. |
646039-85-2 |
|---|---|
Molecular Formula |
C13H8ClF3N2O4S |
Molecular Weight |
380.73 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-11-6-5-10(7-12(11)19(20)21)24(22,23)18-9-3-1-8(2-4-9)13(15,16)17/h1-7,18H |
InChI Key |
XZWCMXCLZMALTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
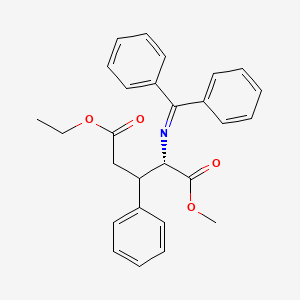
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
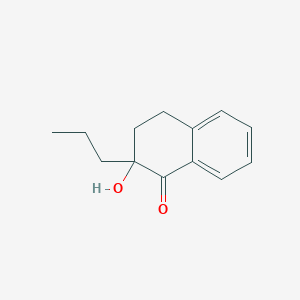
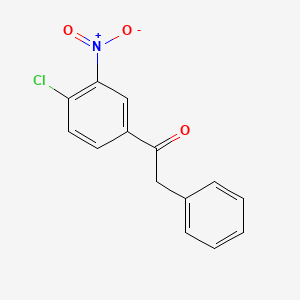
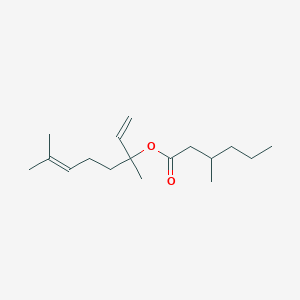
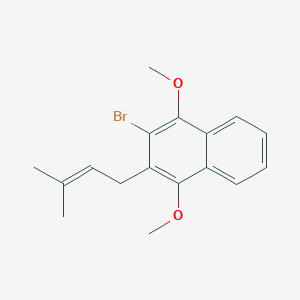
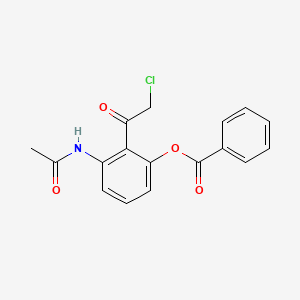
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

